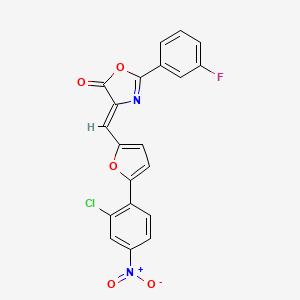
7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzodiazole ring, along with a methyl group. Benzodiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-1-methyl-1H-1,3-benzodiazole.
Bromination: The bromination of 2-chloro-1-methyl-1H-1,3-benzodiazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-chloro-1-methyl-1H-1,3-benzodiazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Modifications of the benzodiazole core can lead to compounds with improved pharmacological profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives can serve as precursors for dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methyl-1H-1,3-benzodiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromo-1-methyl-1H-1,3-benzodiazole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
7-Bromo-2-chloro-1H-1,3-benzodiazole: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
7-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole is unique due to the presence of both bromine and chlorine atoms, along with a methyl group. This combination of substituents enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties.
Properties
CAS No. |
913297-43-5 |
|---|---|
Molecular Formula |
C8H6BrClN2 |
Molecular Weight |
245.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



